![molecular formula C14H12BrN3O2S2 B2987153 2-[[3-(4-Bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 687566-34-3](/img/structure/B2987153.png)

2-[[3-(4-Bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

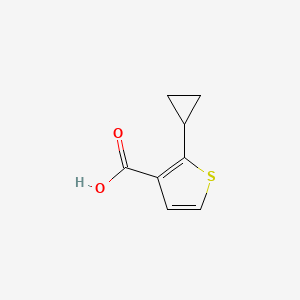

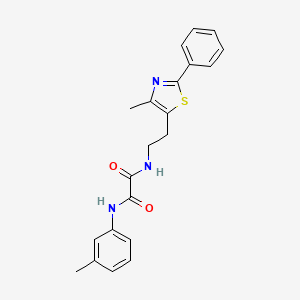

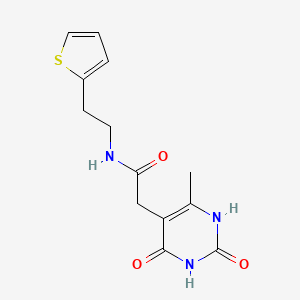

The compound “2-[[3-(4-Bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide” is a complex organic compound. It contains a benzothieno ring system fused to a pyrimidine ring, with a 4-bromophenyl group attached to the benzothieno ring . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The compound has a molecular formula of C26H25BrN4O2S2 and a molecular weight of 569.547 . It consists of a benzothieno ring system fused to a pyrimidine ring, with a 4-bromophenyl group attached to the benzothieno ring .Physical And Chemical Properties Analysis

The compound has a molecular formula of C26H25BrN4O2S2 and a molecular weight of 569.547 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Aplicaciones Científicas De Investigación

- Researchers have explored the potential of this compound as an anticancer agent. Its unique structure and sulfur-containing moiety make it an intriguing candidate for inhibiting cancer cell growth or metastasis .

- The compound’s pyrimidine scaffold suggests it might interact with adenosine kinase. Inhibition of this enzyme could impact cellular processes related to inflammation, immune response, and neurotransmission .

- Given its structural resemblance to thienopyrimidine derivatives, scientists have investigated its neuroprotective properties. It may modulate neuronal function or protect against neurodegenerative conditions .

- The presence of bromine and sulfur atoms hints at potential anti-inflammatory effects. Researchers have studied its impact on inflammatory pathways, such as NF-κB signaling .

- The compound’s aromatic rings and sulfur atom suggest antioxidant activity. Investigations have explored its ability to scavenge free radicals and protect cells from oxidative stress .

- Medicinal chemists have used this compound as a starting point for designing novel drugs. By modifying its structure, they aim to create more potent and selective compounds for specific therapeutic targets .

Anticancer Properties

Adenosine Kinase Inhibition

Neuroprotective Effects

Anti-Inflammatory Activity

Antioxidant Potential

Drug Design and Optimization

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit adenosine kinase (ak), the primary metabolic enzyme for adenosine . This suggests that 2-[[3-(4-Bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide may also target AK or similar enzymes.

Mode of Action

Based on the action of similar compounds, it may increase adenosine concentrations at sites of tissue trauma, enhancing the analgesic and anti-inflammatory actions of adenosine .

Biochemical Pathways

It’s plausible that it impacts the adenosine signaling pathway, given its potential interaction with adenosine kinase .

Pharmacokinetics

Its molecular weight of 544468 suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.

Result of Action

If it acts similarly to other adenosine kinase inhibitors, it may enhance the analgesic and anti-inflammatory actions of adenosine at sites of tissue trauma .

Propiedades

IUPAC Name |

2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN3O2S2/c15-8-1-3-9(4-2-8)18-13(20)12-10(5-6-21-12)17-14(18)22-7-11(16)19/h1-4H,5-7H2,(H2,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSMTOROETWZCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[3-(4-Bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2987070.png)

![N-[(E)-furan-2-ylmethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2987071.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2987073.png)

![2-[[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2987075.png)

![2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2987077.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2987079.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-methoxyphenyl)methanone](/img/structure/B2987080.png)

![4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-prop-2-enylbenzamide](/img/structure/B2987082.png)

![N-cyclohexyl-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2987087.png)

![N-1,3-benzodioxol-5-yl-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2987089.png)

![butyl 4-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2987093.png)